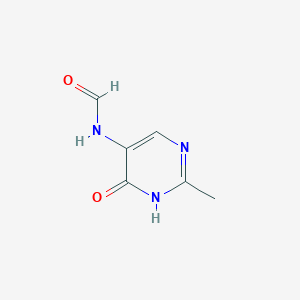
N-(2-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide is a compound belonging to the class of dihydropyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as Montmorillonite-KSF, which facilitates the formation of the dihydropyrimidinone core .
Industrial Production Methods
Industrial production of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives, which can have enhanced biological activities and improved pharmacological properties .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being explored for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of functional materials, such as self-healing polymers and responsive materials
作用机制
The mechanism of action of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
相似化合物的比较
N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide can be compared with other dihydropyrimidinones and related compounds:
Similar Compounds: Other dihydropyrimidinones, such as 2-ureido-4-methylpyrimidinone and its derivatives, share similar structural features and biological activities.
Uniqueness: The unique structural features of N-(2-Methyl-4-oxo-1,4-dihydropyrimidin-5-yl)formamide, such as the presence of the formamide group, contribute to its distinct chemical reactivity and biological properties
属性
CAS 编号 |
106289-06-9 |
|---|---|
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC 名称 |
N-(2-methyl-6-oxo-1H-pyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H7N3O2/c1-4-7-2-5(8-3-10)6(11)9-4/h2-3H,1H3,(H,8,10)(H,7,9,11) |
InChI 键 |
CQUCJMJEVXSHPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=O)N1)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















